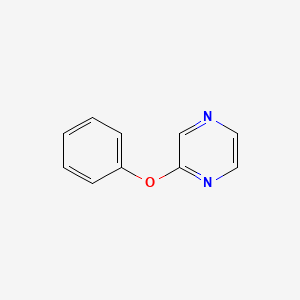![molecular formula C14H16N2O2 B6583242 N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide CAS No. 1455189-80-6](/img/structure/B6583242.png)
N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide, also known as Oxomemazine, is a novel synthetic compound with a variety of potential applications in scientific research. It is an indole derivative, which is a type of nitrogen-containing heterocyclic compound that is found in many pharmaceuticals and naturally occurring compounds. Oxomemazine has a wide range of biological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide is not yet fully understood. However, it is believed that N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide may act by modulating the activity of various enzymes and receptors. For example, N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation. In addition, N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide has been found to inhibit the activity of the nuclear factor kappa B, a transcription factor involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, inhibit the activity of cyclooxygenase-2, and modulate the activity of the nuclear factor kappa B. In addition, N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide has been found to have antioxidant and neuroprotective effects. It has also been found to modulate the immune system and to act as an anticoagulant.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide has a wide range of potential applications, making it a useful tool for a variety of research projects. However, there are some limitations to the use of N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide in laboratory experiments. For example, its exact mechanism of action is not yet fully understood, and its use in humans has not been studied.
Orientations Futures
There are a number of potential future directions for research on N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide. For example, further research is needed to better understand its exact mechanism of action. In addition, further research is needed to determine its potential applications in humans. Other potential future directions include studying its potential to modulate the immune system, its potential to act as an antioxidant, and its potential to act as a neuroprotective agent. Finally, further research is needed to determine the optimal dosage and administration method for N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide.
Méthodes De Synthèse
N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide can be synthesized from a variety of starting materials, including indole-6-carboxylic acid, oxalic acid, and methyl iodide. The reaction begins with the condensation of indole-6-carboxylic acid and oxalic acid to form a Schiff base. The Schiff base is then reduced to the corresponding aldehyde using sodium borohydride. The aldehyde is then reacted with methyl iodide to form the desired product, N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide.
Applications De Recherche Scientifique
N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide has a wide range of potential applications in scientific research. It has been studied for its potential as an anticoagulant, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential to regulate gene expression, as well as its potential to act as a neuroprotective agent. In addition, N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide has been studied for its potential to modulate the immune system and for its potential to act as an antioxidant.
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14(16-9-12-2-1-7-18-12)11-4-3-10-5-6-15-13(10)8-11/h3-6,8,12,15H,1-2,7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAFAPVWSSJYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B6583176.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B6583182.png)
![N-(4-bromophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6583183.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6583198.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B6583204.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6583205.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6583207.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B6583212.png)
![2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclohexyl-N-methylacetamide](/img/structure/B6583215.png)
![4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine](/img/structure/B6583220.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6583234.png)
![3-(prop-2-en-1-yl)-1-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]urea](/img/structure/B6583245.png)
![N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B6583256.png)